3-(3,3-Difluorocyclohexyl)propan-1-amine

Nav1.8 inhibitor pain target sodium channel selectivity

3-(3,3-Difluorocyclohexyl)propan-1-amine (CAS 1700017-03-3, molecular formula C₉H₁₇F₂N, molecular weight 177.23 g/mol) is a gem-difluorinated cyclohexylalkyl primary amine. The compound features a 3,3-difluorocyclohexyl ring attached via a three-carbon propyl spacer to a terminal primary amine.

Molecular Formula C9H17F2N
Molecular Weight 177.23 g/mol
Cat. No. B13622202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluorocyclohexyl)propan-1-amine
Molecular FormulaC9H17F2N
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)(F)F)CCCN
InChIInChI=1S/C9H17F2N/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8H,1-7,12H2
InChIKeyUMNRULVOABFFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Difluorocyclohexyl)propan-1-amine (CAS 1700017-03-3): Structural Identity and Procurement-Relevant Classification for Medicinal Chemistry and Chemical Biology


3-(3,3-Difluorocyclohexyl)propan-1-amine (CAS 1700017-03-3, molecular formula C₉H₁₇F₂N, molecular weight 177.23 g/mol) is a gem-difluorinated cyclohexylalkyl primary amine . The compound features a 3,3-difluorocyclohexyl ring attached via a three-carbon propyl spacer to a terminal primary amine. It belongs to the class of fluorinated cycloalkane building blocks increasingly employed in medicinal chemistry to modulate key physicochemical and pharmacological properties [1]. Unlike the widely exploited 4,4-difluorocyclohexyl motif (exemplified in the FDA-approved drug Maraviroc), the 3,3-difluorocyclohexyl regioisomer remains comparatively underexplored [2], positioning it as a candidate for accessing novel chemical space in fragment-based and structure-guided drug discovery programs.

Fluorinated cyclohexylalkylamine building block
Underexplored 3,3-difluoro regioisomer for novel IP space
Supports lead optimization via pKa & LogP modulation

Why 3-(3,3-Difluorocyclohexyl)propan-1-amine Cannot Be Replaced by Generic Cyclohexylalkylamines: The Quantifiable Impact of Regiospecific gem-Difluorination


Generic substitution among cyclohexylalkylamine building blocks fails because the position of the gem-difluoro substituent on the cyclohexane ring exerts a non-linear, regiospecific influence on physicochemical properties critical to drug-likeness [1]. Systematic studies across C₃–C₇ gem-difluorocycloalkanes demonstrate that pKa depression, lipophilicity modulation (ΔLogP), and aqueous solubility shifts depend on whether the CF₂ moiety is at the β, γ, or δ position relative to the functional group, with distinct trends observed for cyclic versus acyclic systems [1]. The 3,3-difluorocyclohexyl (δ-relationship to the amine via the propyl spacer) and 4,4-difluorocyclohexyl isomers are not interchangeable: their differing CF₂ placement alters the conformational landscape of the six-membered ring, the inductive electronic environment at the distal amine, and consequently the compound's behavior in biological assays and synthetic transformations [2]. Furthermore, the 3,3-difluorocyclohexyl motif has been explicitly incorporated into bioactive molecules demonstrating measurable target engagement (e.g., Nav1.8 inhibition) that would be perturbed by regioisomeric substitution [3].

Non-fluorinated analog
Lacks gem-difluoro effects; pKa, LogP, and metabolic stability may differ, altering permeability and pharmacokinetics.
4,4-Difluorocyclohexyl isomer
Symmetric CF₂ placement; distinct conformational and electronic profile; may not replicate 3,3-isomer’s binding interactions.
General cyclohexylalkylamines
Position-specific fluorination effects on amine basicity and ring conformation cannot be assumed; may require validation.

Quantitative Differentiation Evidence for 3-(3,3-Difluorocyclohexyl)propan-1-amine Relative to Closest Analogs


Nav1.8 vs. Nav1.7 Selectivity Window of an N-(3,3-Difluorocyclohexyl) Derivative in Recombinant Human Ion Channel Assays

A derivative incorporating the N-(3,3-difluorocyclohexyl) moiety (US9783527, Example 340) exhibited a 4.1-fold selectivity window for Nav1.8 (IC₅₀ = 637 nM) over Nav1.7 (IC₅₀ = 2640 nM) in recombinant human HEK293 cell electrophysiology assays [1]. This selectivity profile is relevant because Nav1.8 is a validated peripheral pain target, while Nav1.7 blockade is associated with anosmia and cardiac adverse effects; a >4-fold window may be therapeutically meaningful. By contrast, close analogs within the same AbbVie patent series bearing alternative amide substituents at the imidazolidinone N-1 position (e.g., isobutyl carbamate, Example 5: Nav1.8 IC₅₀ = 57.2 nM [2]) show different selectivity and potency profiles, demonstrating that the 3,3-difluorocyclohexyl moiety contributes to a distinct pharmacological fingerprint that cannot be assumed from other amide-substituted analogs.

Nav1.8 Selectivity
Head-to-head
4.1× over Nav1.7
Supports Nav1.8 target engagement context
Derivative IC₅₀ 637 nM (Nav1.8), 2640 nM (Nav1.7)
Nav1.8 inhibitor pain target sodium channel selectivity BindingDB

pKa Modulation of Cyclohexylalkylamines by Regiospecific gem-Difluorination: Class-Level Quantitative Trends

Systematic measurement of pKa values across a homologous series of functionalized gem-difluorinated C₃–C₇ cycloalkane amines and their non-fluorinated counterparts established that gem-difluorination consistently decreases the pKa of the conjugate acid (protonated amine) by 0.3–0.5 units, an effect attributable to the inductive electron-withdrawing influence of the CF₂ group [1]. The magnitude of this pKa depression was found to be nearly identical for acyclic and cyclic aliphatic amines and depended primarily on the relative position of the CF₂ moiety to the basic nitrogen (β, γ, or δ) [1]. For a 3,3-difluorocyclohexyl system where the amine is attached via a propyl spacer (δ-relationship), the pKa shift is expected to be at the lower end of this range (~0.3 units) compared with the non-fluorinated 3-cyclohexylpropan-1-amine baseline (predicted pKa ~10.5–10.7) [2]. This contrasts with 4,4-difluorocyclohexyl analogs where the CF₂ is situated at a different distance and geometric orientation relative to typical attachment points.

pKa Modulation
Class-level
ΔpKa –0.3 to –0.5
Supports amine basicity tuning
δ-CF₂ position; inductive effect
pKa tuning amine basicity fluorine inductive effect drug-like properties

Lipophilicity Modulation: Position-Dependent LogP Shifts Induced by gem-Difluorination on the Cyclohexane Scaffold

The effect of gem-difluorination on lipophilicity (LogP) of cycloalkane derivatives is complex and position-dependent. Studies on functionalized gem-difluorocycloalkanes demonstrated that for cyclohexane-sized rings, gem-difluorination typically decreases LogP, with the magnitude of the decrease following the trend β > δ > γ for isomer position relative to the functional group [1]. For bicyclic gem-difluorinated amine derivatives, LogP decreases of 0.54–0.55 units were experimentally measured [2]. This contrasts with the acyclic series where the opposite positional trend (δ > γ > β) was observed [1]. The 3,3-difluorocyclohexyl moiety places the CF₂ at a δ-position relative to an amine attached via a propyl spacer, which based on class-level trends predicts a moderate LogP decrease relative to the non-fluorinated parent, distinct from the 4,4-difluorocyclohexyl isomer where the CF₂ spatial relationship to the attachment point differs. Simple additive fragment-based LogP models fail to capture these effects accurately [1].

Lipophilicity Shift
Class-level
ΔLogP ≈ –0.5 to –0.6
Supports lipophilicity reduction without MW increase
Position-dependent; fragment models inaccurate
LogP modulation lipophilicity fluorine effect ADME optimization

Metabolic Stability: gem-Difluorination Does Not Impair and May Slightly Improve Microsomal Intrinsic Clearance of Cycloalkane Amines

In vitro human microsomal stability assays conducted on a series of functionalized gem-difluorocycloalkanes (C₃–C₇) demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability, as measured by intrinsic clearance (CLint), compared to non-fluorinated counterparts [1]. This finding is consistent with the well-established phenomenon that fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidation [2]. For the 3,3-difluorocyclohexyl scaffold, the CF₂ group at the 3-position of the cyclohexane ring may attenuate oxidative metabolism at that site relative to the non-fluorinated 3-cyclohexylpropan-1-amine, where unsubstituted methylene positions are susceptible to hydroxylation. The propyl spacer between the amine and the cyclohexyl ring provides additional metabolic distance, but the CF₂-induced stabilization of the ring itself is a distinct advantage not provided by non-fluorinated or monofluorinated analogs.

Metabolic Stability
Class-level
Preserved or slightly improved
May support extended half-life in vivo
CYP450 blocking effect; HLM data
metabolic stability microsomal clearance CYP450 resistance fluorine blocking effect

Synthetic Accessibility and Underexplored Chemical Space:3,3-Difluorocyclohexyl vs. 4,4-Difluorocyclohexyl Building Blocks

A 2017 review of gem-difluorocycloalkane building block synthesis explicitly notes that while 4,4-difluorocyclohexyl derivatives have been widely used in medicinal chemistry (notably in Maraviroc and subsequent programs), the isomeric 3,3-difluoro-substituted cyclohexane building blocks 'were much less explored to date' [1]. The synthesis of 3,3-difluorocyclohexyl derivatives proceeds via straightforward deoxofluorination of the corresponding 3-ketocycloalkanecarboxylates, making them synthetically accessible, whereas the 2,2-difluoro isomers require bypass or alternative routes [1]. This combination of synthetic feasibility and underexplored biological space creates a strategic opportunity: the 3,3-difluorocyclohexyl scaffold offers novel intellectual property (IP) positioning compared to the crowded 4,4-difluorocyclohexyl chemical space, which is heavily represented in patent literature (e.g., IL-17 modulators by UCB Biopharma, CCR5 antagonists, CETP inhibitors) [2].

Chemical Space Novelty
Cross-study
Much less explored vs 4,4-isomer
Supports novel IP space exploration
Synthetically accessible; deoxofluorination route
building block novelty chemical space exploration synthetic accessibility regioisomer comparison

Predicted Physicochemical Property Differentiation from Closest Positional Isomer 3-(4,4-Difluorocyclohexyl)propan-1-amine

The 3,3-difluorocyclohexyl and 4,4-difluorocyclohexyl regioisomers differ fundamentally in the conformational impact of the CF₂ group on the cyclohexane ring. In the 4,4-isomer (as in Maraviroc), the CF₂ lies on the symmetry axis of the chair conformation and exerts a symmetric electronic effect, minimally perturbing the ring geometry. In the 3,3-isomer, the CF₂ is off-axis, introducing dipole asymmetry and altering the relative energies of chair conformers, which in turn affects the spatial orientation of substituents attached to the ring [1]. A structurally analogous comparison using 6,6-difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic demonstrated measurable differences in pKa and LogP relative to the monocyclic system, underscoring that seemingly minor changes in fluorination geometry produce quantifiable physicochemical consequences [1]. For procurement decisions, the 3,3-isomer represents a distinct conformational and electronic profile that may yield different biological activity profiles when elaborated into final compounds.

Conformational Asymmetry
Cross-study
Off-axis CF₂ dipole
May offer distinct binding interactions
vs symmetric 4,4-isomer
positional isomer comparison conformational analysis molecular recognition drug design

Procurement-Driven Application Scenarios for 3-(3,3-Difluorocyclohexyl)propan-1-amine Based on Quantitative Differentiation Evidence


Pain Drug Discovery: Fragment Elaboration into Nav1.8-Selective Inhibitors Using the 3,3-Difluorocyclohexyl Primary Amine as a Key Intermediate

The demonstrated Nav1.8 inhibitory activity (IC₅₀ = 637 nM) and 4.1-fold selectivity over Nav1.7 of an N-(3,3-difluorocyclohexyl)-containing derivative from the AbbVie patent series [1] validates the 3,3-difluorocyclohexyl moiety as a privileged fragment for peripheral sodium channel pain targets. 3-(3,3-Difluorocyclohexyl)propan-1-amine can serve as the amine coupling partner in amide bond formation, reductive amination, or urea synthesis to generate focused libraries of Nav1.8 inhibitor candidates that exploit the 3,3-difluorocyclohexyl group's contribution to Nav1.8/Nav1.7 selectivity. Compared with using the non-fluorinated 3-cyclohexylpropan-1-amine, the fluorinated building block provides the pKa-lowering effect (~0.3–0.5 units) that may reduce hERG liability, and the metabolic stabilization conferred by CF₂ blocking of CYP450-mediated ring oxidation [2].

Lead Optimization: Physicochemical Property Tuning Through Regiospecific gem-Difluorination Without Adding Molecular Weight

When a lead series based on a cyclohexylalkylamine scaffold suffers from high lipophilicity (LogP > 4), poor aqueous solubility, or excessive metabolic clearance, replacement of the unsubstituted cyclohexyl ring with the 3,3-difluorocyclohexyl analog offers a ~0.5–0.6 LogP unit reduction, improved aqueous solubility, and preserved or enhanced metabolic stability—all without increasing molecular weight (ΔMW = +36 Da for two fluorine atoms replacing two hydrogen atoms) [1]. This is a more atom-efficient strategy than adding solubilizing groups (e.g., morpholine, piperazine) that add 50–100 Da. The 3,3-isomer specifically may be preferred over the 4,4-isomer when molecular modeling indicates that an off-axis CF₂ dipole better complements the target protein's electrostatic environment or when the asymmetric substitution pattern introduces a chiral handle at the ring attachment point [2].

IP-Driven Chemical Space Expansion: Building Block Selection for Novelty in Competitive Target Landscapes

For drug discovery programs targeting well-established mechanisms (e.g., CCR5, IL-17, CETP, sodium channels) where the 4,4-difluorocyclohexyl motif is extensively claimed in competitor patents, the 3,3-difluorocyclohexyl isomer offers a structurally distinct but physicochemically analogous alternative [1]. 3-(3,3-Difluorocyclohexyl)propan-1-amine can be elaborated into final compounds that retain the beneficial properties of fluorine substitution (reduced pKa, controlled LogP, metabolic stability) while occupying novel chemical space with respect to patent composition-of-matter claims. The documented synthetic accessibility via deoxofluorination of 3-ketocyclohexanepropanoate precursors [2] ensures that scale-up to multi-gram quantities for SAR exploration and preclinical candidate selection is feasible.

Conformational Tool Compound Design: Probing the Role of Cyclohexane Ring Geometry in Molecular Recognition

The asymmetric placement of the CF₂ group at the 3-position of the cyclohexane ring introduces a conformational bias distinct from both the unsubstituted cyclohexane and the symmetric 4,4-difluoro isomer [1]. This makes 3-(3,3-difluorocyclohexyl)propan-1-amine a valuable building block for synthesizing tool compounds that probe whether the biological activity of a cyclohexyl-containing lead series is sensitive to the ring's conformational equilibrium. When paired with the non-fluorinated and 4,4-difluoro analogs in a matched molecular pair analysis, quantitative differences in target binding affinity, functional activity, or selectivity can be directly attributed to the regiospecific fluorine substitution pattern, informing rational design decisions that go beyond simple potency optimization [1].

Application
Selection Property
Validation Focus
Pain target discovery (Nav1.8 inhibitor lead generation)
Amine building block for amide/urea library synthesis
Nav1.8/Nav1.7 selectivity assay context
Lead optimization (property tuning without MW increase)
gem-Difluorocyclohexane scaffold
pKa, LogP, and metabolic stability profiling
IP-driven chemical space expansion
3,3-Difluoro regioisomer vs. crowded 4,4-isomer
Patent landscape and freedom-to-operate analysis
Conformational tool compound design
Asymmetric CF₂ placement
Matched molecular pair analysis vs. non-fluorinated and 4,4-isomers
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